6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol, commonly known as Isomalt, is a sugar alcohol derived from sucrose. It is primarily used as a low-calorie sweetener in various food products and has gained popularity due to its favorable properties for diabetic and weight-conscious consumers. This compound is classified under carbohydrates, specifically as a polyol or sugar substitute.
Isomalt is synthesized from the enzymatic conversion of sucrose, where the disaccharide is broken down into its constituent monosaccharides. The main source for Isomalt production is sugar beet or sugar cane. Its structural complexity arises from multiple hydroxyl groups that contribute to its sweetening capabilities and functional properties.
Isomalt can be synthesized through two primary methods:
The enzymatic process is often preferred due to its specificity and higher yield. The reaction typically requires conditions such as:
The hydrogenation step further requires catalysts such as Raney nickel or palladium on carbon to facilitate the conversion of sugars into sugar alcohols.
The molecular structure of 6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol features multiple hydroxyl groups that enhance its solubility and sweetness profile. The structural formula can be represented as follows:
Isomalt undergoes various chemical reactions typical of sugar alcohols:
The stability of Isomalt under heat makes it suitable for baking and cooking applications, where it does not caramelize like traditional sugars.
Isomalt acts as a sweetener by binding to taste receptors on the tongue, similar to sucrose but with reduced caloric content. Its mechanism involves:
Studies indicate that Isomalt has a glycemic index of approximately 2, making it suitable for diabetic diets.
Isomalt is widely used in various scientific and industrial applications:
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